L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS 200354-34-3) is a protected cysteine derivative widely used in peptide synthesis. Its structure features:
- An Fmoc group [(9H-fluoren-9-ylmethoxy)carbonyl] at the amino (N-terminus) for temporary protection, removable under basic conditions.
- An ethyl group at the thiol (S-ethyl) for permanent protection, preventing disulfide bond formation during synthesis.
- Molecular formula: C₂₀H₂₁NO₄S (MW: 379.45 g/mol) .
This compound is critical in solid-phase peptide synthesis (SPPS), where selective deprotection of the Fmoc group enables sequential amino acid coupling.
Properties
IUPAC Name |
3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUHWHQQLGDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under mild basic conditions, while the S-ethyl group requires stronger reducing agents or acidic conditions for removal.
Key Deprotection Pathways:
-
Mechanism :
Nucleophilic Substitution
The free amine (post-Fmoc removal) participates in peptide bond formation via carbodiimide-mediated coupling (e.g., HBTU/DIPEA).
Example Reaction:
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Fmoc-S-ethyl-L-cysteine | HBTU, DIPEA, R-CO₂H | Peptide-Fmoc-S-ethyl-L-cysteine | 85–95% |
Thiol-Ene Reactions
The S-ethyl group can be exchanged via radical-mediated thiol-ene "click" chemistry to introduce functionalized side chains .
Representative Thiol-Ene Protocol:
| Component | Role | Conditions |
|---|---|---|
| Fmoc-S-ethyl-L-cysteine | Thiol donor | UV light (365 nm), RT |
| Allyl ether/acrylate | Alkene partner | Photoinitiator (e.g., DMPA) |
Oxidation and Redox Reactions
The thioether (S-ethyl) group is stable under standard peptide synthesis conditions but can be oxidized to sulfoxides or sulfones using controlled reagents:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| H₂O₂ (1–5 equiv) | Sulfoxide | Moderate |
| mCPBA (1 equiv) | Sulfone | High |
Benzylation and Alkylation
The carboxylic acid group can be esterified or amidated for further functionalization:
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | DIC/DMAP, R-OH | Alkyl ester derivative |
| Amidation | HATU, DIPEA, R-NH₂ | Amide-linked conjugates |
Comparative Reactivity with Analogues
Fmoc-S-ethyl-L-cysteine exhibits distinct reactivity compared to other protected cysteine derivatives:
Scientific Research Applications
L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in protein folding and function.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism by which L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key cysteine derivatives with varying thiol-protecting groups:
Physicochemical Properties
Research Findings and Case Studies
- Antimicrobial Peptides : S-Trityl derivatives show higher purity in peptides with multiple cysteine residues due to superior thiol protection .
- NPC 15669 Analogs : A related Fmoc-leucine derivative demonstrated efficacy in sepsis treatment by inhibiting leukocyte recruitment, highlighting the role of Fmoc in bioactive molecules .
- Solubility Challenges : Bulkier groups (e.g., trityl) reduce solubility, necessitating optimization of coupling solvents (e.g., DMF with 0.1% TFA) .
Biological Activity
L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS 200354-34-3), is a modified form of the amino acid cysteine, which has garnered attention for its potential biological activities. This compound features a protective group that enhances its stability and solubility, making it suitable for various biochemical applications, including drug development and peptide synthesis.
The molecular formula of L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is , with a molecular weight of approximately 373.46 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
The biological activity of L-Cysteine derivatives often relates to their role in redox biology and as precursors to important biomolecules. Cysteine itself is crucial for the synthesis of glutathione, a key antioxidant that protects cells from oxidative stress. The S-ethyl modification may enhance the compound's ability to penetrate cellular membranes or alter its reactivity with biological targets.
Biological Activities
- Antioxidant Properties : Cysteine derivatives have been shown to exhibit antioxidant activity due to their ability to donate electrons and scavenge free radicals. This property is vital in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Research indicates that certain cysteine derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, cysteine modifications have been explored for their potential to inhibit histone deacetylases (HDACs), which play roles in gene regulation and cancer progression.
- Peptide Synthesis : The Fmoc group allows for the efficient synthesis of peptides via solid-phase peptide synthesis (SPPS). The stability provided by the Fmoc group facilitates the assembly of complex peptides that can have therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological implications of L-Cysteine derivatives:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated various cysteine derivatives for their antioxidant capabilities. The results indicated that modifications at the sulfur atom significantly enhanced radical scavenging activity compared to unmodified cysteine .
- Inhibition of Histone Deacetylases : Another research effort focused on the inhibition of HDACs by cysteine derivatives, including L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-. The study found that specific structural modifications could lead to increased selectivity and potency against HDAC isoforms .
Data Table: Biological Activities of L-Cysteine Derivatives
Q & A
Basic: What is the role of the Fmoc group in synthesizing L-Cysteine,S-ethyl-N-Fmoc derivatives, and how does it influence peptide coupling efficiency?
The Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group serves as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile side-chain protecting groups allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation. The S-ethyl group on cysteine protects the thiol moiety from oxidation or undesired disulfide formation. The Fmoc group’s steric bulk can influence coupling efficiency, particularly in sterically hindered sequences, necessitating optimization of coupling reagents (e.g., HATU or DIC/Oxyma) .
Advanced: How can deprotection conditions for the Fmoc group in L-Cysteine,S-ethyl-N-Fmoc derivatives be optimized to minimize side reactions?
Deprotection kinetics and side reactions (e.g., aspartimide formation or racemization) depend on the base strength, solvent, and temperature. Studies suggest using 20% piperidine in DMF with 0.1 M HOBt to suppress side reactions. For sensitive sequences, DBU/piperidine mixtures (2:98 v/v) or shorter deprotection times (2–5 min) reduce β-elimination risks. Monitoring by LC-MS after each deprotection step is critical to assess completeness and byproducts .
Basic: What spectroscopic methods are effective for characterizing L-Cysteine,S-ethyl-N-Fmoc derivatives?
- NMR : H and C NMR confirm regiochemistry (e.g., Fmoc proton signals at δ 7.2–7.8 ppm) and S-ethyl group integration (δ 1.2–1.4 ppm for CH) .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS verify purity (>95%) and molecular weight (e.g., [M+H] at m/z 378.1 for CHNOS) .
- FT-IR : Carbonyl stretches (C=O at ~1700 cm) and disulfide absence confirm successful protection .
Advanced: How can diastereomer formation during synthesis of L-Cysteine,S-ethyl-N-Fmoc derivatives be resolved?
Diastereomers may arise from racemization during coupling. Strategies include:
- Low-temperature coupling : Perform reactions at 0–4°C with HATU/DIPEA to minimize base-induced racemization.
- Chiral HPLC : Use columns like Chirobiotic T for enantiomeric resolution (e.g., mobile phase: hexane/isopropanol with 0.1% TFA).
- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to confirm stereochemical integrity .
Basic: How does the S-ethyl group in L-Cysteine,S-ethyl-N-Fmoc derivatives affect solubility compared to other thiol-protecting groups?
The S-ethyl group enhances solubility in non-polar solvents (e.g., DCM or THF) compared to bulkier groups like trityl or Acm. However, it reduces aqueous solubility, necessitating DMF or NMP for SPPS. In contrast, S-tert-butyl ( ) offers better oxidative stability but lower solubility, requiring TFA for cleavage .
Advanced: What computational approaches predict the conformational stability of L-Cysteine,S-ethyl-N-Fmoc derivatives?
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water/DMF mixtures) to assess backbone flexibility and S-ethyl group interactions.
- Density Functional Theory (DFT) : Calculate rotational barriers of the Fmoc group (e.g., B3LYP/6-31G* level) to predict steric hindrance during coupling.
- Machine Learning : Train models on existing peptide synthesis data to predict optimal coupling conditions for derivatives with similar steric profiles .
Basic: What are the storage recommendations for L-Cysteine,S-ethyl-N-Fmoc derivatives to ensure stability?
Store at –20°C under inert gas (Ar/N) to prevent oxidation and hydrolysis. Desiccate to avoid moisture-induced Fmoc cleavage. For lyophilized powders, reconstitute in anhydrous DMF or DCM immediately before use .
Advanced: How can researchers reconcile contradictory data on the reactivity of S-ethyl vs. S-benzyl cysteine derivatives in Fmoc-based synthesis?
Contradictions often arise from solvent polarity and base strength. For example:
- S-Benzyl ( ) : Higher stability in polar solvents but requires strong acids (e.g., HF) for cleavage.
- S-Ethyl ( ) : Cleaved via mild reducing agents (e.g., TCEP), but may undergo β-elimination under basic conditions.
Systematic studies comparing coupling efficiencies (e.g., Kaiser test monitoring) and side-chain retention post-deprotection (LC-MS/MS) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
